molecular formula C22H24ClN5OS B11390347 6-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

6-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11390347
M. Wt: 442.0 g/mol
InChI Key: HCXMVDPJIXBZPQ-UHFFFAOYSA-N
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Description

6-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is a complex organic compound belonging to the class of triazolothiadiazines. These compounds are known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide typically involves the cyclization of appropriate hydrazine derivatives with thiadiazole precursors. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology

Biologically, this compound has shown promise in various assays for its potential anticonvulsant and antimicrobial activities. It is often used in research to develop new therapeutic agents .

Medicine

In medicine, derivatives of this compound are being explored for their potential use in treating neurological disorders and infections. Its ability to interact with specific biological targets makes it a valuable candidate for drug development .

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications in the production of specialty chemicals are also being investigated .

Mechanism of Action

The mechanism of action of 6-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects. For example, its anticonvulsant activity may be attributed to its ability to inhibit certain neurotransmitter receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide apart from similar compounds is its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its combination of a chlorophenyl group with a dimethylphenyl group and a propyl chain contributes to its distinct pharmacological profile .

Properties

Molecular Formula

C22H24ClN5OS

Molecular Weight

442.0 g/mol

IUPAC Name

6-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C22H24ClN5OS/c1-4-5-18-25-26-22-28(18)27-19(15-7-9-16(23)10-8-15)20(30-22)21(29)24-17-11-6-13(2)12-14(17)3/h6-12,19-20,27H,4-5H2,1-3H3,(H,24,29)

InChI Key

HCXMVDPJIXBZPQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C2N1NC(C(S2)C(=O)NC3=C(C=C(C=C3)C)C)C4=CC=C(C=C4)Cl

Origin of Product

United States

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